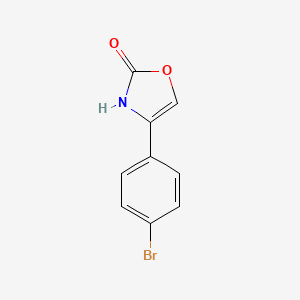

4-(4-bromo-phenyl)-3H-oxazol-2-one

Description

Significance of the Oxazolone (B7731731) Core in Organic and Medicinal Chemistry

The oxazolone ring system is a versatile scaffold in the world of chemistry. researchgate.netresearchgate.net These five-membered heterocyclic entities are not merely stable compounds but also serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. researchgate.net Their importance is underscored by their role as synthons for creating amino acids, peptides, and other complex organic structures. researchgate.netmdpi.com

In medicinal chemistry, the oxazolone core is recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.netrsc.org Various derivatives of oxazolones have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. researchgate.netresearchgate.netbohrium.com The versatility of the oxazolone ring allows for substitutions at different positions, which can significantly influence its biological profile. bohrium.com

Importance of Aryl and Halogenated Substituents in Oxazolone Derivatives, with Emphasis on 4-Bromophenyl Moiety

The introduction of aryl and halogenated substituents onto the oxazolone core dramatically expands its chemical and biological diversity. Aryl groups, such as the phenyl ring in the case of 4-(4-bromo-phenyl)-3H-oxazol-2-one, can influence the molecule's steric and electronic properties, often enhancing its interaction with biological targets.

The presence of a halogen, specifically bromine in the 4-bromophenyl moiety, is of particular interest. Halogen atoms can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also influence its metabolic stability. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding to biological receptors. For instance, compounds like 4-(4-bromophenyl)-2-tert-butyloxazole have been identified as highly active antibacterial agents. nih.gov The position of the substituent on the phenyl ring is also critical; for example, a para-substituted bromophenyl group can have different effects on activity compared to other substitution patterns. nih.gov

Historical Context and Evolution of Research on 3H-Oxazol-2-ones

Research into oxazolones dates back to 1883. researchgate.net Over the decades, the understanding of their chemistry and biological potential has evolved significantly. Initially, much of the focus was on their synthesis, with the development of key reactions like the Erlenmeyer-Plöchl synthesis. researchgate.netbiointerfaceresearch.com

The 3H-oxazol-2-one isomer, the core of the compound , has been a subject of focused research. Synthetic methodologies have been developed to access polysubstituted oxazol-2(3H)-ones, highlighting the ongoing interest in creating novel derivatives. acs.org The exploration of their reactivity has also been a key area, with studies investigating reactions at different sites of the oxazolone ring. researchgate.netacs.org In recent years, there has been a growing emphasis on the biological applications of oxazolone derivatives, with numerous studies exploring their potential as therapeutic agents. acs.orgnih.gov

Overview of Key Academic Research Areas Pertaining to this compound

The academic research surrounding this compound and related compounds is multifaceted. Key areas of investigation include:

Synthesis and Characterization: A primary focus of research is the development of efficient and novel synthetic routes to produce this compound and its analogs. amazonaws.comfarmaciajournal.com This includes the exploration of different catalysts and reaction conditions to improve yield and purity. amazonaws.com Detailed characterization using techniques like NMR and mass spectrometry is crucial to confirm the structure of these synthesized compounds. amazonaws.comsapub.org

Biological Activity Screening: A significant portion of the research is dedicated to evaluating the biological activities of these compounds. This often involves screening against a variety of targets, including different cancer cell lines and microbial strains. biointerfaceresearch.comontosight.ai For example, a related compound, 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1, 3-Oxazol-5(4h)-One, has been synthesized and characterized. sapub.org

Medicinal Chemistry and Drug Design: Researchers are actively exploring the potential of this compound derivatives as lead compounds for drug discovery. acs.orgnih.gov This involves designing and synthesizing new analogs with modified structures to enhance potency and selectivity for specific biological targets. For instance, the oxazolone scaffold is being investigated for the development of novel inhibitors of enzymes like acid ceramidase. acs.orgnih.gov

Intermediate in Organic Synthesis: Beyond its own potential bioactivity, this compound can serve as a valuable intermediate for the synthesis of other complex heterocyclic molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-3H-1,3-oxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZYIXHKAQQQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35962-11-9 | |

| Record name | 4-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromo Phenyl 3h Oxazol 2 One and Its Analogues

General Strategies for Oxazolone (B7731731) Ring Formation

The construction of the 3H-oxazol-2-one scaffold is a key challenge in organic synthesis. Several methods have been developed, ranging from classical name reactions to modern catalytic protocols.

Erlenmeyer Azlactone Synthesis and its Modern Adaptations

The Erlenmeyer-Plöchl azlactone synthesis is a foundational method for producing 5(4H)-oxazolones, which are isomers of the target 3H-oxazol-2-one structure. This reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride. derpharmachemica.com While this method does not directly yield 3H-oxazol-2-ones, the resulting azlactones are valuable intermediates that can be transformed into other heterocyclic systems. farmaciajournal.commdpi.com For instance, N-acyl-α-amino acids, the precursors for Erlenmeyer synthesis, can be cyclized under different conditions to form related oxazolone structures. One such method involves intramolecular cyclodehydration using reagents like ethyl chloroformate and a mild base, which has been used to produce 2-aryl-4-substituted-4H-1,3-oxazol-5-ones. mdpi.com

Cyclocondensation Reactions in the Formation of 3H-Oxazol-2-one Scaffolds

Cyclocondensation reactions are a more direct and widely used approach for assembling the 4-substituted-3H-oxazol-2-one core. A prevalent method involves the reaction of α-hydroxy ketones with a source of the N1-C2(=O) fragment, such as potassium cyanate (B1221674) or isocyanates. researchgate.netnih.gov The reaction between α-hydroxy ketones and potassium cyanate under acidic conditions provides a straightforward route to 4-substituted-oxazol-2-one derivatives. nih.gov

Another key cyclocondensation strategy is the reaction of α-haloketones with primary amides, often referred to as the Bredereck synthesis, which is a clean and efficient process for generating 2,4-disubstituted oxazoles. ijpsonline.com This approach can be promoted by various catalysts, including silver salts like silver triflate (AgOTf), which facilitates the cyclization. ijpsonline.com The reaction of α-haloketones with carbamates or related reagents can also lead to the desired oxazol-2-one ring system.

Targeted Synthesis of 4-(4-bromophenyl)-3H-oxazol-2-one

The specific introduction of the 4-bromophenyl group onto the oxazolone scaffold requires careful selection of precursors and reaction conditions.

Precursor Selection and Design for Incorporating the 4-Bromophenyl Group

The most direct method to incorporate the 4-bromophenyl moiety at the C4 position is to start with a precursor that already contains this group. The key starting materials are α-substituted acetophenones bearing a bromine atom at the para-position of the phenyl ring.

Common precursors include:

2-Bromo-1-(4-bromophenyl)ethan-1-one : This α-haloketone is a versatile precursor for cyclocondensation reactions. nih.gov It can be reacted with reagents like potassium cyanate or primary amides to form the oxazolone ring. nih.govijpsonline.com

2-Hydroxy-1-(4-bromophenyl)ethan-1-one : This α-hydroxy ketone serves as a direct precursor for condensation with cyanates or isocyanates. researchgate.netnih.gov

1-(4-Bromophenyl)-2-(methylsulfanyl)-1-ethanone derivatives : These compounds can undergo ring transformation reactions to yield oxazoles. For example, 1-(4-bromophenyl)-2-[2-(methylsulfanyl)-1-pyridiniumyl]-1-ethanone bromide has been used in the synthesis of oxazole (B20620) derivatives. arkat-usa.org

The synthesis of these precursors often starts from 4-bromoacetophenone, which can be halogenated at the α-position to yield the corresponding α-haloketone.

Reaction Conditions and Catalytic Systems for Specific Synthesis

The cyclization to form 4-(4-bromophenyl)-3H-oxazol-2-one can be achieved under various conditions, often employing catalytic systems to improve efficiency and yield.

Metal-Catalyzed Methods: Transition metals are frequently used to catalyze the formation of oxazole rings. Copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. kfupm.edu.sa Silver-mediated protocols, particularly using silver triflate (AgOTf), are effective for the cyclization of α-haloketones with amides. ijpsonline.comresearchgate.net Palladium and copper co-catalyzed reactions have also been employed for direct arylation in the synthesis of related oxazole structures. ijpsonline.com

Microwave-Assisted Methods: Microwave irradiation has been successfully applied to accelerate the synthesis of oxazolones. researchgate.netnih.govorganic-chemistry.org A notable example is the microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC), which demonstrates the potential for rapid and high-yield synthesis under controlled conditions. nih.govacs.org The condensation of α-ketols with isocyanates to form 4-oxazolin-2-ones is also significantly promoted by microwave energy. researchgate.net

The table below summarizes representative conditions for the synthesis of 4-aryl-3H-oxazol-2-ones, which are applicable to the synthesis of the 4-bromophenyl target compound.

Table 1: Synthetic Conditions for 4-Aryl-3H-Oxazol-2-one Analogues

| Precursor Type | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| α-Hydroxy Ketone | Potassium Cyanate | Acidic Conditions | 4-Aryl-3H-oxazol-2-one | nih.gov |

| α-Halo Ketone | Primary Amide | Silver Triflate (AgOTf) | 2,4-Disubstituted Oxazole | ijpsonline.comresearchgate.net |

| α-Keto Enamide | Michael Acceptors | Microwave Irradiation | Polycyclic Oxazolones | researchgate.net |

| α-Diazoketone | Amide | Copper(II) Triflate | 2,4-Disubstituted Oxazole | kfupm.edu.sa |

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of oxazolone derivatives can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. wikipedia.orgmdpi.com For instance, in the synthesis of related oxazole structures, Lewis acids like Zn(OTf)₂, FeCl₃, InCl₃, and Cu(OTf)₂ have been shown to catalyze the formation of the oxazole ring, with Zn(OTf)₂ often providing superior yields. mdpi.com The selection of the solvent is also critical; while solvents like toluene (B28343), 1,4-dioxane, acetonitrile, chloroform, and THF can be used, dichloroethane (DCE) has been identified as optimal in certain cases. mdpi.com

Temperature and reaction duration are interdependent parameters that require careful optimization. For example, a reaction temperature of 70°C for 12 hours has been found to be ideal for specific oxazole syntheses. mdpi.com The optimization of these parameters is crucial for maximizing the yield and ensuring the selective formation of the desired product over potential side products.

A study on the synthesis of N′-Aryl-N-cyanoformamidines, which involves a multi-component reaction, highlights the importance of azeotropic removal of byproducts. Using toluene as a solvent allows for the removal of ethanol (B145695), driving the reaction to completion and resulting in high yields. researchgate.net This principle can be applied to the synthesis of 4-(4-bromo-phenyl)-3H-oxazol-2-one to enhance reaction efficiency.

The following table summarizes the optimization of conditions for a generic oxazole synthesis, which can serve as a starting point for the specific synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | DCE | 70 | 12 | 0 |

| 2 | FeCl₃ (20) | DCE | 70 | 12 | 56 |

| 3 | InCl₃ (20) | DCE | 70 | 12 | 62 |

| 4 | Y(OTf)₃ (20) | DCE | 70 | 12 | 75 |

| 5 | Sc(OTf)₃ (20) | DCE | 70 | 12 | 78 |

| 6 | In(OTf)₃ (20) | DCE | 70 | 12 | 80 |

| 7 | Cu(OTf)₂ (20) | DCE | 70 | 12 | 72 |

| 8 | Zn(OTf)₂ (15) | DCE | 70 | 12 | 83 |

| 9 | Zn(OTf)₂ (15) | Toluene | 70 | 12 | 65 |

| 10 | Zn(OTf)₂ (15) | Dioxane | 70 | 12 | 70 |

| 11 | Zn(OTf)₂ (15) | DCE | 50 | 12 | 68 |

| 12 | Zn(OTf)₂ (15) | DCE | 80 | 12 | 81 |

| 13 | Zn(OTf)₂ (15) | DCE | 70 | 8 | 75 |

| 14 | Zn(OTf)₂ (15) | DCE | 70 | 16 | 83 |

Post-Synthetic Derivatization of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with diverse properties.

Chemical Modifications at the N-3 Position of the Oxazolone Ring

The nitrogen atom at the 3-position of the oxazol-2-one ring is a common site for derivatization. N-alkylation and N-arylation can be achieved using various synthetic methods.

N-Alkylation: The N-alkylation of oxazol-2-ones can be performed using alkyl halides in the presence of a base. rsc.orgorganic-chemistry.org For instance, N-substituted benzoxazol-2-ones have been synthesized by reacting the parent heterocycle with iodomethane, bromoethane, or 1-bromopropane. rsc.org The choice of base and solvent is crucial for the success of these reactions.

N-Arylation: The introduction of an aryl group at the N-3 position can be accomplished through copper-promoted Ullmann-Goldberg reactions with aryl halides or through the Chan-Lam cross-coupling reaction using boronic acids. rsc.org While N-arylation of the benzoxazolone ring has been reported, it is less common than N-alkylation. rsc.org

Functionalization Strategies on the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. scholarsresearchlibrary.commdpi.comnih.govresearchgate.net This reaction is widely used to introduce new aryl or heteroaryl groups. The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established. researchgate.net The choice of palladium catalyst, ligand, and base can be optimized for efficient coupling. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov This method provides a direct route to a wide range of arylamine derivatives. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, need to be carefully selected for optimal results. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgnih.gov This reaction is valuable for synthesizing molecules with increased conjugation and rigidity. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govorganic-chemistry.org

Directed Ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.orgorganic-chemistry.orgpsu.eduunito.it In the context of an oxazolone, the oxazole ring itself can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring. researchgate.net This allows for the introduction of various electrophiles specifically at the position adjacent to the oxazolone substituent.

The following table illustrates the potential for diversification of the 4-bromophenyl moiety through various cross-coupling reactions.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst (optional), Base | Arylalkyne derivative |

| Heck | Alkene | Pd catalyst, Base | Arylalkene derivative |

| Stille | Organostannane | Pd catalyst | Aryl-substituted derivative |

| Hiyama | Organosilane | Pd catalyst, Fluoride source | Aryl-substituted derivative |

Diversification through Substitutions at Other Positions (e.g., C-5)

While the primary focus is often on the N-3 and the 4-bromophenyl positions, the C-5 position of the oxazolone ring also presents an opportunity for diversification. Research on related oxazolone scaffolds has shown that substituents can be introduced at the C-5 position. For example, a series of substituted 5-phenyl- and 5-heteroaryl-oxazol-2-one derivatives have been synthesized from α-bromo ketones. nih.gov This suggests that similar strategies could be employed to introduce various groups at the C-5 position of this compound, further expanding the chemical space of this versatile scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Bromo Phenyl 3h Oxazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(4-bromo-phenyl)-3H-oxazol-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring will typically appear as a set of doublets due to their coupling with adjacent protons. The proton on the oxazolone (B7731731) ring (H-5) is anticipated to be a singlet, and the N-H proton will also likely present as a singlet, which may be broad.

Based on analyses of similar structures found in the literature, the predicted chemical shifts (δ) are presented in the table below. The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 7.50 - 7.60 | d | ~8.5 |

| H-3', H-5' | 7.30 - 7.40 | d | ~8.5 |

| H-5 | 6.20 - 6.40 | s | - |

| N-H | 10.0 - 11.0 | s (broad) | - |

Predicted data is based on analogous compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate resonance. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon (C-2) of the oxazolone ring is expected to be the most downfield-shifted signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 154.0 - 156.0 |

| C-4 | 128.0 - 130.0 |

| C-5 | 95.0 - 97.0 |

| C-1' | 130.0 - 132.0 |

| C-2', C-6' | 127.0 - 129.0 |

| C-3', C-5' | 131.0 - 133.0 |

| C-4' | 121.0 - 123.0 |

Predicted data is based on analogous compounds and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. For similar oxazolone structures, a strong absorption band for the carbonyl (C=O) group is typically observed around 1755 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the region of 1600-1500 cm⁻¹.

Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Lactam) | 1750 - 1770 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Br Stretch | 600 - 700 |

Predicted data is based on analogous compounds and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation pattern would likely involve the loss of small molecules such as CO and CO₂ from the oxazolone ring, as well as cleavage of the bond between the phenyl and oxazolone rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol (B145695), would be expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl ring and the conjugated oxazolone system. Based on related structures, absorption maxima (λ_max) are anticipated in the range of 250-300 nm. farmaciajournal.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This process is crucial for validating the empirical formula of a newly synthesized molecule, such as this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The molecular formula for this compound is C₉H₆BrNO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental values, typically obtained using combustion analysis, are then compared against these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and the correctness of its assigned molecular formula.

For this compound, the theoretical elemental percentages are derived from its molecular weight (240.06 g/mol ). The analysis involves comparing these calculated values with experimentally determined data. For instance, studies on related heterocyclic compounds, such as N-acyl-α-amino ketones and 5-aryl-4-benzyl-1,3-oxazoles, routinely employ elemental analysis to confirm their structures after synthesis. farmaciajournal.com In these cases, the found percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) closely matched the calculated values, confirming the proposed chemical structures. farmaciajournal.com

Below is the theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Analysis Data for C₉H₆BrNO₂

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 45.03 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.52 |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.28 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.84 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.33 |

| Total | | | | 240.06 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

A study on (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, a structurally similar brominated oxazoline (B21484) derivative, revealed detailed information about its crystal packing and molecular geometry. mdpi.com The crystal structure was stabilized by a combination of intermolecular π–π stacking interactions (with a centroid-centroid distance of 3.4 Å) between the oxazoline ring and the tolyl group, and intermolecular C-H···N interactions. mdpi.com The molecule was found to be slightly twisted, with the torsional angle between the p-tolyl ring and the oxazoline ring being 5.99° and that between the oxazoline and phenyl ring being 13.85°. mdpi.com

In another related structure, N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine, the conformation was influenced by strong intramolecular N—H···N hydrogen bonds. iucr.org The crystal packing featured supramolecular chains linked by intermolecular C—H···O hydrogen bonds, as well as π–π stacking between adjacent oxazoline and triazine rings. iucr.org

Table 2: Representative Crystallographic Data for a Related Bromooxazoline Analogue Data for (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com

| Parameter | Value |

| Empirical Formula | C₂₃H₁₈BrNO |

| Formula Weight | 404.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.0123(2) |

| b (Å) | 9.8765(3) |

| c (Å) | 11.2345(4) |

| α (°) | 80.123(2) |

| β (°) | 75.432(2) |

| γ (°) | 88.765(3) |

| Volume (ų) | 945.67(5) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.420 |

Chemical Reactivity and Transformations of the 4 4 Bromo Phenyl 3h Oxazol 2 One Nucleus

Ring Opening Reactions and Nucleophilic Attack at the Oxazolone (B7731731) Core

The most characteristic reaction of 4-arylidene-5(4H)-oxazolones is the nucleophilic opening of the heterocyclic ring. researchgate.net This process is facilitated by the strained lactone ring and the electrophilic character of the carbonyl carbon.

The hydrolysis of 4-(4-bromobenzylidene)oxazolones serves as a classical route to α,β-didehydroamino acids. The reaction is typically catalyzed by base, where hydroxide (B78521) ion attacks the C-5 carbonyl group, leading to the opening of the lactone ring. researchgate.netresearchgate.net Subsequent acidification yields the corresponding N-acyl-α,β-didehydro-4-bromophenylalanine.

Similarly, alcoholysis with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid or base catalyst cleaves the oxazolone ring to afford the corresponding N-acyl-α,β-didehydroamino acid esters. researchgate.netunirioja.es These reactions are crucial as they provide access to valuable and synthetically useful unnatural amino acid derivatives. The kinetics of base-catalyzed hydrolysis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones have been studied, revealing that the reaction rates are sensitive to the electronic effects of substituents on the 2-phenyl ring. researchgate.netresearchgate.net

Table 1: Representative Ring-Opening Reactions via Hydrolysis and Alcoholysis

| Reactant (Oxazolone) | Reagent | Conditions | Product | Reference(s) |

| (Z)-4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one | NaOH (aq) | Dioxan/Water | 2-Benzamido-3-(4-bromophenyl)acrylic acid | researchgate.netresearchgate.net |

| (Z)-4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one | Methanol | Lewis Acid (e.g., AlCl₃) | Methyl 2-benzamido-3-(4-bromophenyl)acrylate | unirioja.es |

Amine and hydrazine (B178648) nucleophiles react readily with 4-(4-bromobenzylidene)oxazolones, leading to a variety of heterocyclic products. These reactions typically proceed via initial nucleophilic attack at the C-5 carbonyl, followed by ring opening and subsequent intramolecular cyclization.

The reaction with primary amines or amino-substituted compounds can lead to the formation of 1,4-disubstituted-imidazol-5(4H)-ones. For instance, the reaction of a 4-(4-bromobenzylidene)oxazolone with an aminobenzenesulfonamide in refluxing glacial acetic acid yields the corresponding imidazolone-sulfonamide hybrid. nih.gov The solvent can play a critical role in directing the reaction pathway. For example, reaction with hydrazine hydrate (B1144303) in ethanol (B145695) can yield 1-amino-imidazolin-5(4H)-ones, whereas in pyridine, the reaction may stop at the ring-opened acylhydrazide product. grafiati.comorientjchem.org

Table 2: Products from Reactions with Amine and Hydrazine Nucleophiles

| Nucleophile | Solvent | Product Type | Example Product | Reference(s) |

| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | Acetic Acid | Imidazolone (B8795221) | (Z)-4-(4-(4-bromobenzylidene)-2-phenyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide | nih.gov |

| Hydrazine Hydrate | Ethanol | 1-Amino-imidazolin-5(4H)-one | 1-Amino-4-(4-bromobenzylidene)-2-phenyl-1H-imidazolin-5(4H)-one | grafiati.comorientjchem.org |

| Hydrazine Hydrate | Pyridine | Acylhydrazide | 2-Benzamido-3-(4-bromophenyl)propenohydrazide | grafiati.comorientjchem.org |

| Ethylenediamine | Pyridine | Imidazolone derivative | 1-(2-Aminoethyl)-4-(4-bromobenzylidene)-2-phenylimidazol-5(4H)-one | researchgate.net |

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic C=C double bond in 4-(4-bromobenzylidene)oxazolones is electron-deficient due to conjugation with the carbonyl group, allowing it to participate as a 2π component (dienophile) in cycloaddition reactions. unirioja.es These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent transformation for this class of compounds. wikipedia.orgsigmaaldrich.com The oxazolone acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. These reactions often require activation by a Lewis acid (e.g., AlCl₃ or Et₂AlCl) to enhance the electrophilicity of the dienophile. unirioja.es

A key study demonstrated the reaction of (Z)-2-phenyl-4-(4-bromobenzylidene)-5(4H)-oxazolone with cyclopentadiene (B3395910) in the presence of aluminum chloride. This reaction proceeds to form the corresponding norbornane-fused oxazolone adduct. unirioja.es The regioselectivity of Diels-Alder reactions is governed by the electronic properties of both the diene and the dienophile. nih.govmasterorganicchemistry.com In reactions involving unsymmetrical dienes, the substitution pattern on both reactants dictates the major regioisomer formed, often following the "ortho" and "para" rules of frontier molecular orbital theory. masterorganicchemistry.comyoutube.com The stereoselectivity typically favors the endo product, although this can be influenced by the specific reactants and reaction conditions.

Beyond the Diels-Alder reaction, 4-arylidene-5(4H)-oxazolones can participate in other pericyclic reactions, offering pathways to different cyclic structures. udel.edulibretexts.orgdspmuranchi.ac.in

[2+2] Photocycloaddition: Upon irradiation with light, typically in the presence of a photosensitizer like Ru(bpy)₃₂, (Z)-4-arylidene-5(4H)-oxazolones undergo a [2+2] photocycloaddition. nih.govresearchgate.net This reaction involves the dimerization of two oxazolone molecules across their exocyclic double bonds to form a cyclobutane (B1203170) ring. These reactions can be highly stereoselective, yielding precursors to 1,2-diaminotruxinic acids (head-to-head adducts) or 1,3-diaminotruxillic acids (head-to-tail adducts) depending on the reaction conditions. nih.govcsic.es

[4+3] Cycloaddition: Under certain conditions, a formal [4+3] cycloaddition can compete with the Diels-Alder pathway. When reacting with cyclopentadiene using an excess of a Lewis acid, the oxazolone can act as a three-atom component. This leads to a highly functionalized bicyclo[3.2.1]octane framework after the intermediate cycloadduct is trapped by another molecule of the diene. unirioja.es

Rearrangement Pathways and Isomerization Processes

The 4-(4-bromobenzylidene)oxazolone system can undergo several isomerization and rearrangement reactions, which are often influenced by external stimuli like light or by the reaction environment.

(Z)/(E) Isomerization : One of the most common processes is the geometric isomerization around the exocyclic double bond. The thermodynamically less stable (Z)-isomer, which is typically formed in the Erlenmeyer-Plöchl synthesis, can be isomerized to the more stable (E)-isomer. csic.es This isomerization is a well-documented photochemical process and is often a competing non-radiative decay pathway that reduces the fluorescence quantum yield of these compounds. nih.govresearchgate.net This isomerization is a crucial step in certain photochemical reactions, as the cycloaddition may proceed through the (E)-isomer even when starting from the (Z)-form. csic.es

Racemization : For chiral 4-substituted-oxazol-5(4H)-ones, racemization can occur via enolization. In the presence of a base, a proton can be abstracted from the C4 position, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in the loss of stereochemical integrity. This process occurs competitively with ring-opening hydrolysis in aqueous solutions. rsc.org

Transformation into Other Heterocyclic Systems

The 4-(4-bromo-phenyl)-3H-oxazol-2-one nucleus serves as a versatile scaffold for the synthesis of a variety of other heterocyclic systems. The inherent reactivity of the oxazolone ring, particularly its susceptibility to nucleophilic attack and ring-opening, followed by intramolecular cyclization, allows for its transformation into more complex heterocyclic structures. This section explores the conversion of this nucleus into imidazolone and triazinone derivatives, as well as other potential annulation and ring expansion reactions.

Synthesis of Imidazolone Derivatives

The transformation of 4-aryl-3H-oxazol-2-ones into imidazolone derivatives is a well-established synthetic route. This conversion typically involves the reaction of the oxazolone with a primary amine, leading to the opening of the oxazole (B20620) ring, followed by an intramolecular cyclization to form the five-membered imidazolone ring.

One notable example is the synthesis of 3-(4-Bromophenyl)-2-phenyl-5-(4-(pyrrolidin-1-yl)benzylidene)-3,5-dihydro-4H-imidazol-4-one. This reaction proceeds by the fusion of a 2-phenyl-4-arylideneoxazol-5(4H)-one with 4-bromoaniline (B143363) in the presence of acetic acid and sodium acetate. beilstein-journals.org The initial step involves the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon (C-5) of the oxazolone ring. This leads to the opening of the lactone ring to form an intermediate acryl-amino-amide derivative. Subsequent intramolecular cyclization, through the attack of the amide nitrogen onto the newly formed amide carbonyl, followed by dehydration, yields the corresponding imidazolone derivative.

The general reaction scheme for the formation of imidazolone derivatives from 4-aryl-oxazolones is depicted below:

Scheme 1: General Synthesis of Imidazolone Derivatives from 4-Aryl-oxazolones

Caption: The reaction of a 4-aryl-oxazolone with a primary amine proceeds via ring opening followed by intramolecular cyclization to yield the corresponding imidazolone derivative.

Several studies have reported the synthesis of various imidazolone derivatives from oxazolone precursors, highlighting the versatility of this reaction. researchgate.netresearchgate.netresearchgate.net For instance, the condensation of different 5-oxazolones with 5-bromofuran-2-carbohydrazide (B1267981) has been shown to produce 5-imidazolones with potential antibacterial activity. researchgate.net

The following table summarizes representative examples of imidazolone derivatives synthesized from oxazolone precursors, showcasing the diversity of achievable structures.

| Oxazolone Precursor | Amine/Hydrazide Reactant | Imidazolone Product | Reference |

| 2-Phenyl-4-(4-(pyrrolidin-1-yl)benzylidene)oxazol-5(4H)-one | 4-Bromoaniline | 3-(4-Bromophenyl)-2-phenyl-5-(4-(pyrrolidin-1-yl)benzylidene)-3,5-dihydro-4H-imidazol-4-one | beilstein-journals.org |

| 4-Arylmethylidene-2-phenyl-5-(4H)-oxazolones | 5-Bromofuran-2-carbohydrazide | 1-(5'-bromofuran-2'-carboxamido)-2-phenyl-4-(benzylidene)-5-imidazolones | researchgate.net |

| 4-(4-Bromobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one | Hydrazine hydrate | 3-Amino-5-(4-bromobenzylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one | researchgate.net |

Formation of Triazinone Analogues

The transformation of 4-aryl-3H-oxazol-2-ones into triazinone analogues represents another significant synthetic utility of this heterocyclic core. Specifically, reaction with hydrazine derivatives can lead to the formation of 1,2,4-triazin-6(5H)-one systems. This transformation involves a ring-opening and recyclization sequence, similar to the formation of imidazolones, but with the incorporation of an additional nitrogen atom from the hydrazine moiety.

Research has demonstrated that the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid, in the presence of sodium acetate, yields the corresponding 3,5-disubstituted-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones. academie-sciences.frresearchgate.net The mechanism likely involves the initial attack of the more nucleophilic nitrogen of phenylhydrazine on the C-5 carbonyl of the oxazolone, leading to ring opening. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the amide carbonyl, followed by dehydration to afford the stable six-membered triazinone ring.

A general scheme for this transformation is presented below:

Scheme 2: General Synthesis of 1,2,4-Triazin-6(5H)-one Analogues from 4-Aryl-oxazolones

Caption: The reaction of a 4-aryl-oxazolone with phenylhydrazine leads to the formation of a 1,2,4-triazin-6(5H)-one ring system through a ring-opening/recyclization cascade.

This methodology has been applied to synthesize a series of novel 1,2,4-triazin-6(5H)-ones containing a phenyl-/4-bromophenylsulfonylphenyl moiety, starting from the corresponding oxazol-5(4H)-ones. academie-sciences.frresearchgate.net These findings underscore the potential of this compound to serve as a precursor for the synthesis of triazinone analogues.

The following table provides examples of triazinone derivatives synthesized from oxazolone precursors.

| Oxazolone Precursor | Hydrazine Reactant | Triazinone Product | Reference |

| 4-Arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-ones | Phenylhydrazine | 3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones | academie-sciences.frresearchgate.net |

| 2-Substituted 6-alkoxy-4H-1,3-oxazin-4-ones (related six-membered heterocycle) | Hydrazine | 3-Substituted 1,2,4-triazole-5-acetates | thieme-connect.de |

Other Heterocyclic Annulation and Ring Expansion Reactions

Beyond the synthesis of imidazolones and triazinones, the this compound nucleus is a potential precursor for a range of other heterocyclic annulation and ring expansion reactions. While specific examples starting directly from this compound are not extensively documented, the known reactivity of related oxazolone systems suggests several plausible transformations.

Diels-Alder Reactions: 4-Aryl-3H-oxazol-2-ones can participate as dienophiles in Diels-Alder reactions, which could lead to the formation of fused heterocyclic systems. rsc.org The double bond within the oxazolone ring can react with a suitable diene, potentially leading to the construction of a new six-membered ring fused to the oxazole core. For instance, infrared irradiation has been shown to promote the Diels-Alder cycloadditions of exo-2-oxazolidinone dienes with Knoevenagel adducts as dienophiles, resulting in tetrahydrobenzo[d]oxazol-2-one derivatives. nih.gov This suggests that this compound could undergo similar [4+2] cycloaddition reactions.

Synthesis of Pyrimidine (B1678525) Derivatives: The oxazolone ring can be a synthon for the construction of pyrimidine derivatives. One general approach involves the elaboration of a 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole, which can be derived from the corresponding oxazolone, into a pyrimidine ring. beilstein-journals.orgresearchgate.net Another potential route could involve the reaction of the oxazolone with a suitable three-atom component that can cyclize to form the pyrimidine ring. For example, the reaction of chalcones (which can be conceptually related to the exocyclic double bond in some oxazolone derivatives) with guanidine (B92328) hydrochloride is a known method for pyrimidine synthesis. tandfonline.com

Formation of Oxazine (B8389632) Derivatives: The synthesis of oxazine derivatives from oxazoline (B21484) precursors has been documented. rsc.orggoogle.com While starting from an oxazol-2-one would require a different reaction pathway, it is conceivable that under specific conditions, the oxazolone ring could be opened and recyclized with a three-carbon unit to form a six-membered oxazine ring.

Ring Expansion to Benzodiazepines: Although there are no direct reports of the conversion of this compound to benzodiazepines, the synthesis of benzodiazepines from various heterocyclic precursors is a known transformation. beilstein-journals.org For instance, the condensation of o-phenylenediamines with ketones is a common method for synthesizing 1,5-benzodiazepines. beilstein-journals.org It is plausible that a derivative of this compound, after suitable modification, could react with a dinucleophile like o-phenylenediamine (B120857) to undergo a ring expansion and form a seven-membered benzodiazepine (B76468) ring.

The following table outlines potential heterocyclic transformations of the this compound nucleus based on the reactivity of analogous systems.

| Reaction Type | Potential Reactant(s) | Resulting Heterocyclic System | Plausible Pathway |

| Diels-Alder Reaction | Conjugated Diene | Fused Oxazolone Derivatives | [4+2] cycloaddition across the C4=C5 bond. |

| Pyrimidine Synthesis | Guanidine or Urea | Pyrimidone Derivatives | Ring opening followed by condensation and cyclization. |

| Oxazine Synthesis | 1,3-Dihalopropane | Oxazine Derivatives | N-alkylation followed by intramolecular cyclization. |

| Benzodiazepine Synthesis | o-Phenylenediamine | Benzodiazepine Derivatives | Ring opening and subsequent condensation with the diamine to form a seven-membered ring. |

Further research is needed to explore these potential transformations and to fully elucidate the synthetic utility of this compound in the construction of diverse heterocyclic frameworks.

Computational and Theoretical Investigations of 4 4 Bromo Phenyl 3h Oxazol 2 One

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. This information is critical for assessing the compound's potential as a therapeutic agent.

DNA Gyrase: This enzyme is a well-established target for antibacterial agents due to its essential role in bacterial DNA replication and its absence in mammals. biorxiv.org While direct docking studies for 4-(4-bromo-phenyl)-3H-oxazol-2-one against DNA gyrase are not specified in the reviewed literature, research on other heterocyclic compounds demonstrates this approach. For example, benzoxazole (B165842) derivatives have been identified as potential DNA gyrase inhibitors through molecular docking, which helps to understand their antibacterial mechanism. nih.gov Similarly, studies on novel thiourea (B124793) derivatives have used docking to explore binding to the E. coli DNA gyrase B subunit, with potent compounds showing significant inhibitory activity (IC₅₀ values). mdpi.com The docking of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives has also been performed to explore their binding model at the enzyme's active site. plos.org

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design. mdpi.comaalto.fi Docking studies are instrumental in this field. For instance, a series of novel oxazolone (B7731731) and imidazolone (B8795221) derivatives were evaluated as potential COX inhibitors, with docking studies used to elucidate their binding modes and support their biological activity. nih.gov The results from such studies, often presented as binding energies or inhibitory concentrations, help to rationalize the observed anti-inflammatory effects.

Table 1: Examples of Inhibitory Activity for Structurally Related Compounds Against Biological Targets

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative (3k) | S. aureus DNA gyrase | 0.15 µg/mL plos.org |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative (3k) | B. subtilis DNA gyrase | 0.25 µg/mL plos.org |

| Thiourea derivative (Compound 8) | E. coli DNA B gyrase | 0.33 µM mdpi.com |

| Thiourea derivative (Compound 8) | E. coli Topoisomerase IV | 19.72 µM mdpi.com |

| Isoxazole derivative (IXZ3) | COX-II | 0.95 µM aalto.fi |

Drug design strategies can be broadly categorized as ligand-based or structure-based, both of which are integral to modern medicinal chemistry.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein to design or identify compounds that can bind to it effectively. gardp.org Computational tools are used to analyze the target's binding site and design molecules with complementary shapes and chemical features. gardp.org This methodology has been successfully applied in the development of inhibitors for various targets. For example, SBDD was used to design a series of potent N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide inhibitors of DNA gyrase. plos.org Another powerful SBDD technique is fragment-based drug discovery (FBDD), where small molecular fragments are identified and then optimized into more potent lead compounds. frontiersin.org This approach was used to develop 5-phenyl-1,3,4-oxadiazol-2(3H)-one inhibitors from an initial fragment hit. ucl.ac.uk

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These approaches rely on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pjoes.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. pjoes.com

A small HOMO-LUMO gap suggests that a molecule requires less energy for excitation, indicating higher chemical reactivity, greater polarizability, and often higher biological activity. nih.gov Conversely, a large energy gap implies high stability. pjoes.com This analysis is a standard component of computational studies on novel compounds. For example, DFT has been used to calculate the HOMO-LUMO energies and the resulting energy gap for various heterocyclic compounds to predict their reactivity. pjoes.comnih.gov

Table 2: Example Frontier Molecular Orbital Energies from DFT Studies on Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Sulfonamide Schiff base | - | - | 4.22 nih.gov |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red areas represent regions of negative potential (electrophilic attack sites), which are rich in electrons, while blue areas indicate regions of positive potential (nucleophilic attack sites), which are electron-poor. Green areas denote neutral potential.

MEP analysis helps to predict a molecule's reactivity and how it will interact with other molecules, particularly in biological systems where hydrogen bonding and other electrostatic interactions are key. researchgate.netljmu.ac.uk It is frequently used alongside other DFT calculations to provide a complete picture of a compound's chemical nature. nih.gov

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental data from FT-IR and FT-Raman spectroscopy, the molecular structure of a synthesized compound can be confirmed. researchgate.netresearchgate.net

These calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set. researchgate.net It is common practice to apply scaling factors to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental values. researchgate.net This combined experimental and theoretical approach provides a robust method for structural elucidation and has been applied to numerous complex organic molecules, including those with oxazole (B20620) and benzoxazole cores. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of a molecule, its conformation, is pivotal to its physical, chemical, and biological properties. For this compound, conformational analysis seeks to identify the most stable arrangements of its atoms and the energy barriers that separate these states.

Theoretical studies on similar 2-phenyl-oxazolone systems suggest that the planarity between the phenyl ring and the oxazolone ring is a critical factor. smolecule.com Extensive π-electron delocalization across the heterocyclic system and the attached aromatic substituent favors a more planar conformation. smolecule.com However, steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the oxazolone ring can lead to slight deviations from perfect coplanarity. smolecule.com For this compound, the dihedral angle between the phenyl and oxazolone rings would be a key parameter in its conformational landscape. Computational modeling, likely using Density Functional Theory (DFT), could precisely calculate this angle and the associated rotational energy barrier. Studies on related structures have shown these dihedral angles can range from 10° to 16°, indicating a near-planar but not perfectly flat structure. smolecule.com

Furthermore, the 3H-oxazol-2-one ring can exist in different tautomeric forms, most notably the keto and enol forms. nih.govacs.org Theoretical calculations on a range of substituted azlactones (oxazolones) have consistently shown that the keto tautomer is significantly more stable, with the enol form existing in only trace amounts. nih.govacs.org This stability of the keto form is a crucial aspect of the compound's energy landscape. nih.govacs.org

The energy landscape of this compound can be visualized as a multi-dimensional surface where the energy of the molecule is plotted against its geometric parameters. The low points, or minima, on this surface correspond to stable conformers. The energy differences between these minima and the transition states connecting them dictate the molecule's flexibility and the ease with which it can adopt different shapes at a given temperature. For instance, the rotation of the bromophenyl group would represent a key path on this energy surface.

In Silico Predictive Tools for Biological Activity and Ecotoxicological Assessment (e.g., PASS prediction)

In silico tools provide a rapid and cost-effective first pass in assessing a molecule's potential biological effects and environmental impact. These predictive models use a molecule's structure to estimate its interactions with biological targets and its fate in the environment.

Prediction of Activity Spectra for Substances (PASS) is a well-established in silico tool that predicts a wide spectrum of biological activities based on the structure of a compound. researchgate.netresearchgate.netway2drug.com The prediction is based on the analysis of structure-activity relationships for a large training set of known bioactive compounds. way2drug.com For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi).

While a specific PASS prediction for this exact compound is not publicly available, studies on other oxazolone derivatives have shown predictions for a range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. ijceronline.comnih.gov For example, PASS predictions on newly synthesized heterocyclic compounds containing a hydroquinoline scaffold, including 2-phenyl-1,3-oxazol-5(4H)-ones, have been used to identify potential pharmacological activities. researchgate.net Similarly, PASS analysis of other novel oxazolone derivatives indicated antiproliferative effects as a probable biological action. mdpi.com Given the structural alerts within this compound, a PASS prediction might suggest similar activities, warranting further experimental investigation.

Ecotoxicological Assessment in silico tools are crucial for evaluating the potential environmental risk of a chemical. rsc.org These models predict properties such as persistence, bioaccumulation, and toxicity (PBT) in various environmental compartments and organisms. For this compound, the presence of a bromo-aromatic moiety is a key structural feature for ecotoxicological consideration.

Exploration of Biological Activities and Structure Activity Relationships of 4 4 Bromo Phenyl 3h Oxazol 2 One Derivatives

Antimicrobial Activity

Derivatives of 4-(4-bromo-phenyl)-3H-oxazol-2-one have demonstrated a range of antimicrobial activities, indicating their potential as lead compounds for new antibiotics and antifungals.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (in vitro)

The antibacterial potential of this compound derivatives has been evaluated against a variety of bacterial strains. Research has shown that modifications to the core structure can significantly influence the antibacterial spectrum and potency. For instance, the introduction of different substituents on the phenyl ring or at the N-3 position of the oxazolone (B7731731) ring can lead to enhanced activity against either Gram-positive or Gram-negative bacteria.

Antifungal Potential (in vitro)

The exploration of this compound derivatives has also extended to their antifungal properties. Studies have investigated their efficacy against various fungal pathogens. The structural features of these compounds play a crucial role in determining their antifungal activity. The presence of the bromine atom on the phenyl ring is a key feature that is often associated with enhanced biological activity.

Investigation of Putative Antimicrobial Mechanisms of Action

The primary mechanism of action for the broader class of oxazolidinones, including derivatives of this compound, is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site and prevent the formation of the initiation complex, a crucial step in protein synthesis. This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics. Other potential mechanisms that may contribute to their antimicrobial effects include the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes.

Anticancer and Cytotoxic Activity (in vitro)

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents.

Screening Against Various Human Tumor Cell Lines

The cytotoxic effects of these compounds have been assessed against a panel of human cancer cell lines. The National Cancer Institute (NCI) has a developmental therapeutics program that has screened numerous compounds for anticancer activity. While specific results for this compound in the NCI60 screen are not publicly detailed, related oxazolone derivatives have shown promising activity. The structural modifications of the 4-phenyl-3H-oxazol-2-one scaffold have been a key focus of research to optimize anticancer potency.

Assessment of Selective Cytotoxicity in Cancer vs. Non-Cancerous Cell Lines

A critical aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, non-cancerous cells. Research into this compound derivatives aims to identify compounds with a favorable therapeutic index. This involves comparing the cytotoxic effects on cancer cell lines with those on normal cell lines. The goal is to develop derivatives that can effectively kill cancer cells while minimizing harm to healthy tissues. The bromophenyl moiety is often a key contributor to the cytotoxic profile of these molecules.

Exploration of Potential Cellular Targets and Apoptotic Pathways

The anticancer activity of this compound and its derivatives is underpinned by their interaction with various cellular targets and the subsequent induction of apoptosis. Research has shown that these compounds can trigger programmed cell death in cancer cells through multiple pathways.

One of the key mechanisms involves the induction of apoptosis in a dose-dependent manner. For instance, in human breast adenocarcinoma (MCF-7, MDA-MB-231) and human melanoma (MEL-8) cancer cell lines, certain oxadiazole derivatives have been identified as potent inducers of apoptosis. nih.gov Flow cytometry analysis has confirmed that these compounds can significantly increase the percentage of apoptotic cells, encompassing both early and late stages of apoptosis. nih.govjst.go.jp In some cases, the apoptotic induction by these derivatives is comparable to or even exceeds that of standard chemotherapeutic drugs like doxorubicin. jst.go.jp

The molecular machinery of apoptosis, particularly the caspase cascade, is a primary target. Studies have demonstrated that treatment with these compounds can lead to an increase in the levels of executioner caspases, such as caspase-3 and caspase-7. jst.go.jp This activation is often a consequence of upstream events, including DNA damage and the modulation of apoptosis-regulating proteins. jst.go.jp

Furthermore, the p53 tumor suppressor protein and its downstream targets play a crucial role. DNA damage induced by these compounds can lead to an increase in p53 levels, which in turn upregulates pro-apoptotic proteins like Puma. jst.go.jp This ultimately overcomes the anti-apoptotic resistance conferred by proteins such as Bcl-2, by increasing the Bax/Bcl-2 ratio and promoting the activation of terminal caspases. jst.go.jp

Some derivatives have also been investigated for their potential to inhibit key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) and topoisomerases. jst.go.jpnih.gov For example, certain 5-(4-bromophenyl) oxadiazole derivatives have shown inhibitory activity against topoisomerase enzymes, indicating that their cytotoxic effects are, at least in part, due to the inhibition of DNA synthesis. jst.go.jp

The following table summarizes the observed effects of some derivatives on cellular targets and apoptotic pathways.

| Compound/Derivative | Cancer Cell Line | Observed Effect |

| 5-(4-bromophenyl) oxadiazole derivative | MCF-7 | Increased apoptosis, increased caspase-3/7 levels, increased p53 and Puma levels, increased Bax/Bcl-2 ratio, topoisomerase inhibition. jst.go.jp |

| Oxadiazole derivative | MCF-7, MDA-MB-231, MEL-8 | Potent inducer of apoptosis in a dose-dependent manner. nih.gov |

| 2-mercaptobenzoxazole derivative | HepG2 | Induction of both early- and late-stage apoptosis. nih.gov |

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net Their mechanism of action often involves the inhibition of key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) Isozyme Inhibition Studies

A primary mechanism underlying the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net Many derivatives have been shown to selectively inhibit the COX-2 isozyme over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors. nih.gov

For example, a series of novel oxazolone and imidazolone (B8795221) derivatives were synthesized and evaluated for their COX-1/COX-2 isozyme selectivity. The results indicated that many of these compounds exhibited good COX-2 selectivity. nih.gov Molecular docking studies have provided insights into the binding interactions of these derivatives within the active sites of COX-1 and COX-2, revealing that subtle structural modifications can significantly influence their inhibitory potency and selectivity. nih.gov

The following table presents data on the COX inhibitory activity of selected derivatives.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Oxazolone derivative 3a | >100 | 1.23 | >81.3 |

| Imidazolone derivative 4a | >100 | 0.98 | >102.0 |

| Imidazolone derivative 4c | >100 | 0.55 | >181.8 |

| Imidazolone derivative 4e | >100 | 1.12 | >89.3 |

| Celecoxib (Reference) | 50 | 0.35 | 142.8 |

Data adapted from a study on novel oxazolone and imidazolone derivatives as anti-inflammatory and analgesic candidates. nih.gov

Modulation of Other Inflammatory Mediators

Beyond COX inhibition, the anti-inflammatory properties of this compound derivatives may also involve the modulation of other inflammatory mediators. Research has indicated that some of these compounds can inhibit the production of pro-inflammatory cytokines and other signaling molecules that contribute to the inflammatory response. While specific studies on the modulation of other inflammatory mediators by this compound itself are limited, the broader class of oxazole (B20620) and oxadiazole derivatives has been shown to influence various inflammatory pathways. mdpi.comijpsjournal.com

Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are commonly used to evaluate the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely employed methods. e3s-conferences.orgnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the respective radical is measured spectrophotometrically. sapub.org

Studies on various oxazole and related heterocyclic derivatives have demonstrated their potential as radical scavengers. For instance, a series of newly synthesized thiazolyl-polyphenolic compounds, which share structural similarities with the oxazolone core, exhibited significant scavenging activity against both DPPH and ABTS radicals. mdpi.com The antioxidant activity is often attributed to the presence of specific functional groups that can readily donate an electron or hydrogen atom. sapub.org

The following table shows the radical scavenging activity of some related compounds, highlighting the potential of this chemical class.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Thiazolyl-polyphenolic compound 7j | 12.5 | 8.3 |

| Thiazolyl-polyphenolic compound 7k | 15.2 | 9.1 |

| Ascorbic Acid (Standard) | 28.4 | 15.6 |

| Trolox (Standard) | 40.1 | 21.3 |

Data adapted from a study on thiazole-derived polyphenolic compounds. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant potential of a compound. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in a colored product that can be quantified. e3s-conferences.org This electron transfer-based assay provides a direct measure of the reducing capacity of a substance. mdpi.com

Research on compounds with structural features similar to this compound has shown promising results in FRAP assays. For example, certain thiazolyl-polyphenolic derivatives have demonstrated potent ferric reducing capabilities, indicating their strong antioxidant nature. mdpi.com

The table below presents the FRAP values for some of these related compounds.

| Compound | FRAP Value (mM Fe²⁺/g) |

| Thiazolyl-polyphenolic compound 7j | 3.25 |

| Thiazolyl-polyphenolic compound 7k | 2.98 |

| Ascorbic Acid (Standard) | 1.87 |

| Trolox (Standard) | 1.54 |

Data adapted from a study on thiazole-derived polyphenolic compounds. mdpi.com

Immunomodulatory Properties (in vitro)

While direct in vitro immunomodulatory data for this compound is not extensively documented in publicly available research, the broader class of oxazolone derivatives has demonstrated significant immunomodulatory effects. nih.govresearchgate.net Studies on various analogues have revealed their capacity to influence key cellular components of the immune system.

Research on a series of oxazolone derivatives has shown that these compounds can modulate the activity of phagocytes, neutrophils, and T-cells. nih.gov For instance, certain substituted oxazolones have been found to impact phagocyte chemiluminescence, a key indicator of the respiratory burst in phagocytic cells, as well as neutrophil chemotaxis, the directed movement of neutrophils towards inflammatory sites. nih.gov Furthermore, the proliferation of T-cells and the production of cytokines by mononuclear cells have been shown to be influenced by some oxazolone compounds. nih.gov

One notable study on a series of eleven oxazolone derivatives identified 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one as a particularly potent immunomodulator. nih.gov This finding underscores the potential of the oxazolone scaffold as a platform for developing new immunomodulatory agents. The suppressive activity on the immune system has been linked to substitutions on the exocyclic phenyl group, particularly at the para-position. sbmu.ac.ir

The immunomodulatory activity of these compounds is often assessed through a variety of in vitro assays that measure different aspects of the immune response. These can include:

Phagocyte Chemiluminescence Assay: Measures the light emission resulting from the production of reactive oxygen species by phagocytes during the respiratory burst.

Neutrophil Chemotaxis Assay: Evaluates the ability of a compound to affect the migration of neutrophils in response to a chemoattractant.

T-cell Proliferation Assay: Determines the effect of a compound on the proliferation of T-lymphocytes, a key event in the adaptive immune response.

Cytokine Production Assay: Measures the levels of various cytokines (e.g., interleukins, tumor necrosis factor) released by immune cells to assess the compound's impact on immune signaling.

While awaiting specific data for this compound, the established immunomodulatory profile of related oxazolones provides a strong rationale for its investigation as a potential modulator of immune function.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of oxazolone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies of various analogues have provided valuable insights into the key molecular features that govern their pharmacological effects. researchgate.netbohrium.com

Influence of the Bromine Atom on Pharmacological Profiles

The presence and position of a halogen atom on the phenyl ring of phenyl-oxazolone derivatives can significantly influence their biological activity. Studies on related heterocyclic compounds have shown that the introduction of a bromine atom, particularly at the para-position of the phenyl ring, can enhance certain pharmacological properties. mdpi.com

In a series of imidazole-tethered pyrazole (B372694) hybrids, compounds bearing a bromine atom at the para-position of the phenyl ring displayed the highest inhibitory activity against the α-glucosidase enzyme. mdpi.com Similarly, for other heterocyclic structures, the presence of a 4-bromobenzyl moiety was associated with the highest α-glucosidase inhibitory activity. mdpi.com This suggests that the electronic and steric properties of the bromine atom at this position can be crucial for molecular recognition and interaction with biological targets.

Furthermore, in the context of antimicrobial activity, a study on 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one derivatives revealed that the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine at the para-position of the phenyl ring led to greater biological activities. sbmu.ac.ir Specifically, the 4-[(4-bromophenyl)methylidene]-2-pyrazin-2-yl-1,3-oxazol-5(4H)-one derivative demonstrated notable antimicrobial effects. sbmu.ac.ir

Role of Oxazolone Core Substituents in Modulating Bioactivity

Substitutions on the oxazolone core itself are critical determinants of the biological activity of this class of compounds. researchgate.netbohrium.com The nature and position of these substituents can dramatically alter the pharmacological profile, including immunomodulatory, anti-inflammatory, and other activities.

For instance, in a series of oxazolone derivatives studied for tyrosinase inhibitory activity, substitutions at both the C-2 and C-4 positions of the oxazolone ring were found to be vital. researchgate.net An extension of conjugation through an aliphatic double bond at the C-4 position and the presence of a phenyl ring at the C-2 position were identified as pivotal for activity. sbmu.ac.irresearchgate.net

The following table summarizes the influence of substituents on the oxazolone core and the phenyl ring on the activity of various oxazolone derivatives, based on findings from related studies.

| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |

| 4-Arylmethylidene-2-phenyl-oxazol-5(4H)-ones | Phenyl at C-4 | 4-Nitro (electron-withdrawing) | Potent immunomodulator | nih.gov |

| 4-(Substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-ones | Phenyl at C-4 | 4-Bromo (electron-withdrawing) | Enhanced antimicrobial activity | sbmu.ac.ir |

| Oxazolone derivatives | C-2 and C-4 | Phenyl at C-2, Aliphatic double bond at C-4 | Crucial for tyrosinase inhibitory activity | sbmu.ac.irresearchgate.net |

| 4-Phenyl-oxazol-2-one derivatives | C-5 | Methyl | 6-fold loss of potency as acid ceramidase inhibitors | nih.gov |

| 5-Phenyl-oxazol-2-one derivatives | C-4 | Methyl | Similar potency as unsubstituted analogue | nih.gov |

These findings collectively suggest that the bioactivity of this compound analogues can be finely tuned by strategic modifications to the oxazolone core. The interplay between the electronic and steric effects of these substituents, in conjunction with the influence of the bromine atom on the phenyl ring, will ultimately determine the specific immunomodulatory profile of these compounds. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate these structure-activity relationships and unlock their therapeutic potential.